molecular formula C13H16O3 B14236645 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- CAS No. 501013-18-9

2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-

Cat. No.: B14236645
CAS No.: 501013-18-9
M. Wt: 220.26 g/mol
InChI Key: LBEYZAYLHABYFY-GFCCVEGCSA-N
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Description

2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- is a chemical compound with a unique structure that includes a tetrahydropyran ring substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenylmethoxy-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit or activate enzymes, alter metabolic processes, or interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-one, tetrahydro-6-methyl-
  • 2H-Pyran-2-one, tetrahydro-6-propyl-
  • 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-

Uniqueness

What sets 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- apart from similar compounds is its phenylmethoxy substitution, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.

Properties

CAS No.

501013-18-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(6R)-6-(phenylmethoxymethyl)oxan-2-one

InChI

InChI=1S/C13H16O3/c14-13-8-4-7-12(16-13)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

LBEYZAYLHABYFY-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@H](OC(=O)C1)COCC2=CC=CC=C2

Canonical SMILES

C1CC(OC(=O)C1)COCC2=CC=CC=C2

Origin of Product

United States

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